molecular formula C16H15ClO4 B2939036 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde CAS No. 1153470-27-9

4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B2939036
CAS No.: 1153470-27-9
M. Wt: 306.74
InChI Key: FRTXUJKGBGQEOR-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde is an organic compound with a complex structure that includes both chloro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a series of functional group transformations. For instance, starting with a chlorinated benzene derivative, the compound can be synthesized through a sequence of reactions involving methoxylation and formylation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzoic acid.

    Reduction: 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxybenzaldehyde
  • 4-Chloro-2-methoxybenzoic acid
  • 4-Chloro-2-methoxybenzyl alcohol

Uniqueness

4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde is unique due to its dual methoxy and chloro functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-19-14-6-4-13(17)8-12(14)10-21-15-5-3-11(9-18)7-16(15)20-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTXUJKGBGQEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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